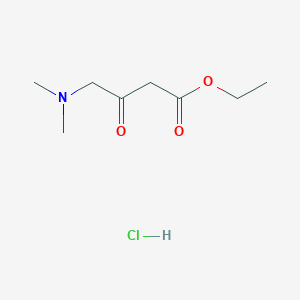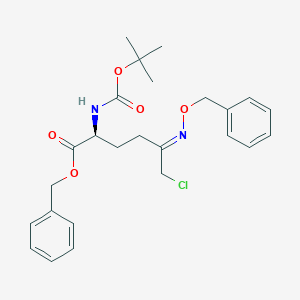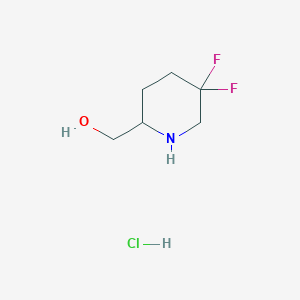
Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride
Vue d'ensemble
Description
Dimethylaminoethyl chloride hydrochloride is a compound that has been mentioned in the context of synthetic processes . It’s used as a raw material in certain reactions . Another compound, 4-Dimethylaminopyridine (DMAP), is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Applications De Recherche Scientifique
1. Synthesis of Pyran and Pyridine Derivatives Ethyl 4-(dimethylamino)-3-oxobutanoate hydrochloride has been used in the synthesis of various organic compounds. For instance, it reacts with diethyl oxalate to form diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a precursor for pyran and pyridine derivatives (Obydennov et al., 2013).
2. Photoreactions and Polymer Formation Photoreactions of this compound have been studied, demonstrating interesting chemical behaviors. For instance, 2-(dimethylamino)ethyl 4-phenyl-3-oxobutanoate undergoes photocyclization, leading to polymers or azalactones under specific conditions (Hasegawa et al., 1990).
3. Catalytic Synthesis in Green Chemistry This compound is also used in green chemistry applications, such as in boric acid-catalyzed reactions for synthesizing isoxazolones in aqueous media (Kiyani & Ghorbani, 2015).
4. Pharmaceutical Research In pharmaceutical research, it's used as an agonist in the study of the urotensin-II receptor, which can lead to potential drug developments (Croston et al., 2002).
5. Heterocyclic Compounds Synthesis Its reactivity has been explored in the synthesis of various heterocyclic compounds, serving as a building block in organic chemistry (Plescia et al., 1982).
Mécanisme D'action
Safety and Hazards
Dimethylaminoethyl chloride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
ethyl 4-(dimethylamino)-3-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-4-12-8(11)5-7(10)6-9(2)3;/h4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLZNNFGSRPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















